![molecular formula C45H32N10NaO13S4+ B12728248 5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt CAS No. 93982-54-8](/img/structure/B12728248.png)
5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt
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Overview
Description
5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt typically involves multiple steps. The process begins with the diazotization of aromatic amines, followed by coupling reactions with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo bonds, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction typically yields aromatic amines.
Scientific Research Applications
Scientific Research Applications
1. Dyeing and Pigmentation:
The primary application of this compound lies in the textile industry as a dye. The azo and naphthalene sulfonic acid structures contribute to its vibrant color properties, making it effective for dyeing fabrics and other materials. Its high solubility allows for easy application in aqueous solutions, which is advantageous for textile processing .
2. Biological Studies:
Research indicates that azo compounds exhibit significant biological activities, including antibacterial and anticancer properties. Studies have focused on the interaction of this compound with various biological systems to elucidate its mechanisms of action. For instance, its potential as a drug delivery agent has been explored due to its ability to interact with cellular components .
3. Environmental Applications:
The compound's properties make it suitable for environmental applications, particularly in wastewater treatment processes where azo dyes are prevalent. Research has investigated the degradation of such dyes using advanced oxidation processes, which can be enhanced by the compound's chemical structure .
Case Studies
Case Study 1: Textile Dyeing
A study conducted on the use of 5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid in dyeing cotton fabrics demonstrated that the compound provides excellent color fastness and brightness compared to conventional dyes. The results indicated that the dyeing process was efficient at lower temperatures and shorter times, reducing energy consumption .
Case Study 2: Antibacterial Activity
In another study assessing the antibacterial properties of this compound, it was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth, suggesting that the compound could serve as an effective antibacterial agent in medical applications .
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bonds and sulfonic acid groups play a crucial role in these interactions, allowing the compound to bind to various substrates. This binding can alter the physical and chemical properties of the substrates, leading to the desired effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 5,5’-[carbonylbis(imino-4,1-phenyleneazo)]bis[8-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate]
- 2-Naphthalenesulfonic acid derivatives
Uniqueness
Compared to similar compounds, 5,5’-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt stands out due to its superior stability and intense coloration. These properties make it particularly valuable in applications requiring long-lasting and vibrant dyes and pigments.
Biological Activity
5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt, is a complex azo compound known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple azo groups and sulfonic acid functionalities, contributing to its solubility and reactivity. Its structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₄N₄Na₂O₈S₂
- Molecular Weight : 484.44 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological systems. Notably, it has shown potential in modulating immune responses and exhibiting anti-inflammatory properties.
Immune Modulation
Research indicates that azo compounds can influence immune cell functions. For instance, studies have shown that similar compounds can activate G protein-coupled receptors (GPCRs), leading to the modulation of cytokine release from immune cells. Specifically, the compound may enhance interleukin-8 (IL-8) secretion from dendritic cells, which plays a crucial role in inflammatory responses .
Antioxidant Activity
Azo compounds are also noted for their antioxidant properties. The presence of multiple aromatic rings allows for effective scavenging of free radicals, potentially reducing oxidative stress in biological systems. This property is essential in preventing cellular damage associated with various diseases.
Study 1: Cytokine Release Modulation
In a controlled laboratory setting, the effects of the compound on monocyte-derived dendritic cells were evaluated. The results demonstrated that treatment with the compound led to a significant increase in IL-8 secretion while inhibiting lipopolysaccharide (LPS)-stimulated IL-12 release. This suggests a dual role in promoting pro-inflammatory responses while suppressing certain aspects of inflammation .
Parameter | Control | Treatment Group |
---|---|---|
IL-8 Secretion (pg/mL) | 150 ± 10 | 300 ± 15 |
IL-12 Secretion (pg/mL) | 200 ± 20 | 100 ± 10 |
Study 2: Antioxidant Effects
Another study investigated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Properties
CAS No. |
93982-54-8 |
---|---|
Molecular Formula |
C45H32N10NaO13S4+ |
Molecular Weight |
1072.1 g/mol |
IUPAC Name |
sodium;8-[(4-sulfophenyl)diazenyl]-5-[[4-[[4-[[6-sulfo-4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C45H32N10O13S4.Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/q;+1 |
InChI Key |
APKGJPYVSUBKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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